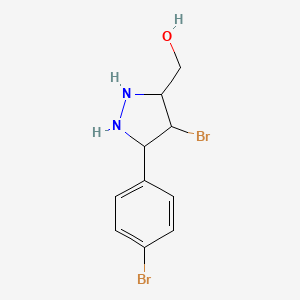
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol: is a brominated organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features bromine atoms on both the pyrazole ring and the phenyl ring, as well as a hydroxymethyl group attached to the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol typically involves the following steps:
Bromination: : The starting material, 4-bromophenylhydrazine, is brominated to introduce the second bromine atom on the phenyl ring.
Condensation: : The brominated phenylhydrazine is then condensed with a suitable carbonyl compound, such as ethyl acetoacetate, to form the pyrazole ring.
Hydroxylation: : The resulting pyrazole derivative is hydroxylated to introduce the hydroxymethyl group at the 5-position.
Industrial Production Methods
In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The bromine atoms can be reduced to form the corresponding phenyl and pyrazole derivatives.
Substitution: : The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or Grignard reagents.
Major Products Formed
Oxidation: : 4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
Reduction: : 4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-ylmethane
Substitution: : Various substituted pyrazoles depending on the nucleophile used
Applications De Recherche Scientifique
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol: can be compared with other brominated pyrazoles, such as 4-Bromophenylhydrazine and 4-Bromobenzene
List of Similar Compounds
4-Bromophenylhydrazine
4-Bromobenzene
Tris(4-bromophenyl)methanol
3-Bromophenylmethanol
Propriétés
IUPAC Name |
[4-bromo-5-(4-bromophenyl)pyrazolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O/c11-7-3-1-6(2-4-7)10-9(12)8(5-15)13-14-10/h1-4,8-10,13-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFKUENHEMDTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(NN2)CO)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















